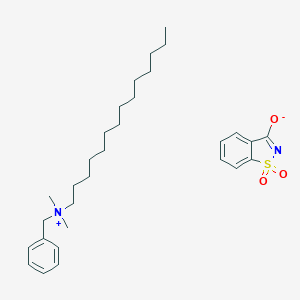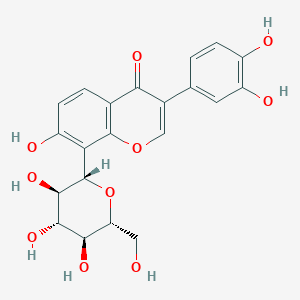
3'-Hydroxypuerarin
Descripción general
Descripción
3’-Hidroxipuerarina es un compuesto isoflavonoide aislado de las raíces de Pueraria lobata (WilldEste compuesto es conocido por sus potentes propiedades antioxidantes, que incluyen la eliminación de especies reactivas de oxígeno como el peroxinitrito (ONOO-), el óxido nítrico (NO•) y las especies reactivas de oxígeno totales (ROS) .
Mecanismo De Acción
La 3’-Hidroxipuerarina ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Elimina las especies reactivas de oxígeno, reduciendo así el estrés oxidativo y previniendo el daño celular. Los objetivos moleculares y las vías involucradas incluyen:
Eliminación de especies reactivas de oxígeno: Neutraliza directamente las especies reactivas de oxígeno como el peroxinitrito y el óxido nítrico.
Vías antiinflamatorias: Inhibe la producción de citoquinas y enzimas proinflamatorias, reduciendo la inflamación.
Vías neuroprotectoras: Protege las neuronas del daño oxidativo, lo que podría beneficiar afecciones como la enfermedad de Alzheimer y Parkinson.
Análisis Bioquímico
Biochemical Properties
3’-Hydroxypuerarin interacts with various enzymes and proteins in biochemical reactions. It has been found to have significant antioxidant properties, showing marked scavenging activities against ONOO-, NO•, and total ROS . This suggests that 3’-Hydroxypuerarin may interact with enzymes and proteins involved in oxidative stress pathways.
Cellular Effects
3’-Hydroxypuerarin has been shown to have effects on various types of cells and cellular processes. It has been reported to have significant antioxidant properties, which could influence cell function by reducing oxidative stress
Molecular Mechanism
The molecular mechanism of 3’-Hydroxypuerarin involves its antioxidant properties. It shows marked scavenging activities against ONOO-, NO•, and total ROS . This suggests that 3’-Hydroxypuerarin may exert its effects at the molecular level by binding to and neutralizing these reactive species, thereby reducing oxidative stress. It may also interact with enzymes involved in the production or detoxification of these species.
Temporal Effects in Laboratory Settings
It has been reported to have significant antioxidant properties , suggesting that it may have long-term effects on cellular function by reducing oxidative stress
Metabolic Pathways
It is likely to interact with enzymes involved in oxidative stress pathways due to its antioxidant properties .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 3’-Hidroxipuerarina se puede extraer de la raíz de kudzu utilizando varios métodos. Un método común implica la extracción ultrasónica, que utiliza la potencia ultrasónica para aislar la 3’-Hidroxipuerarina junto con otros isoflavonoides como la puerarina, la daidzina y la genisteína . El proceso de extracción se optimiza utilizando la metodología de superficie de respuesta para lograr los mejores parámetros de extracción.
Métodos de producción industrial: En entornos industriales, la extracción de 3’-Hidroxipuerarina de la raíz de kudzu implica varios pasos. Las raíces primero se secan y se muelen hasta obtener un polvo fino. El polvo luego se somete a extracción ultrasónica utilizando un solvente como el metanol. El extracto se concentra y purifica mediante cromatografía en columna para aislar la 3’-Hidroxipuerarina .
Análisis De Reacciones Químicas
Tipos de reacciones: La 3’-Hidroxipuerarina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar diferentes productos, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden modificar su estructura, potencialmente mejorando sus propiedades antioxidantes.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, alterando sus propiedades químicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios reactivos dependiendo de la sustitución deseada, como los halógenos o los grupos alquilo.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede mejorar sus propiedades antioxidantes .
Aplicaciones Científicas De Investigación
La 3’-Hidroxipuerarina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar las propiedades antioxidantes de los isoflavonoides.
Biología: Sus propiedades antioxidantes lo hacen útil en el estudio del estrés oxidativo y sus efectos en los sistemas biológicos.
Industria: Se utiliza en el desarrollo de alimentos funcionales y nutracéuticos debido a sus beneficios para la salud.
Comparación Con Compuestos Similares
La 3’-Hidroxipuerarina es única entre los isoflavonoides debido a sus potentes propiedades antioxidantes. Los compuestos similares incluyen:
Puerarina: Otro isoflavonoide de la raíz de kudzu, conocido por sus beneficios cardiovasculares.
Daidzeína: Un isoflavonoide con efectos estrogénicos, que se encuentra comúnmente en los productos de soya.
Genisteína: Conocida por sus propiedades anticancerígenas, también se encuentra en los productos de soya.
En comparación con estos compuestos, la 3’-Hidroxipuerarina tiene una mayor capacidad para eliminar las especies reactivas de oxígeno, lo que la hace particularmente valiosa en la investigación centrada en el estrés oxidativo y las afecciones relacionadas .
Propiedades
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZMRVWLORUSR-VPRICQMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151700 | |
| Record name | Pueraria glycoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117060-54-5 | |
| Record name | 3′-Hydroxypuerarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117060-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pueraria glycoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pueraria glycoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXYPUERARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7KVR1LSN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






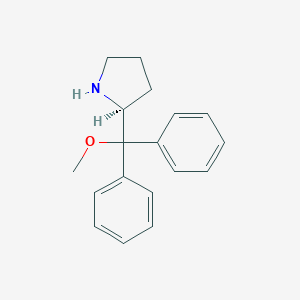
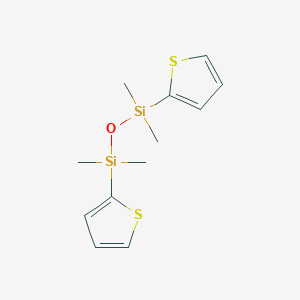



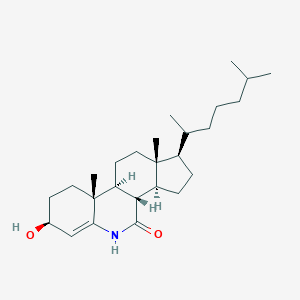
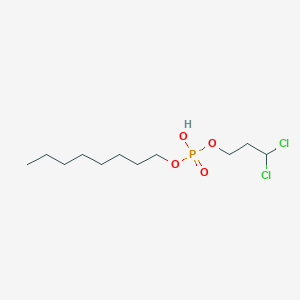
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-6(5H)-one](/img/structure/B39873.png)
